![molecular formula C13H12ClF3N6O2 B2384621 N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide CAS No. 306978-25-6](/img/structure/B2384621.png)
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Chlorfluazuron . It is an insecticide used to control chewing pests . It has a low aqueous solubility, is not highly volatile and, based on its physico-chemical properties it would not normally be expected to leach to groundwater .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular formula of the compound is C19H14ClF3N4O . It has an average mass of 406.789 Da and a monoisotopic mass of 406.080811 Da .Chemical Reactions Analysis
The compound participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 451.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Antitubercular Activity
One study delves into the modification of isoniazid (INH) structure, which includes derivatives similar to the compound of interest, for evaluating their antitubercular activity against Mycobacterium tuberculosis and other strains. Derivatives displayed efficacy comparable to INH, with certain compounds showing significant activity against INH-resistant non-tuberculous mycobacteria. This research highlights the potential for designing new leads for antitubercular compounds based on the structural motifs of the compound (Asif, 2014).
Heterocyclic N-oxide Derivatives
Another study explores heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, underlining their importance in organic synthesis, catalysis, and drug applications. These compounds exhibit functionalities vital in asymmetric catalysis, metal complexes formation, and as potent agents with anticancer, antibacterial, and anti-inflammatory activities. The presence of heterocyclic N-oxide motifs, akin to the compound under discussion, emphasizes the scaffold's versatility in medicinal chemistry (Li et al., 2019).
Pyrimidine-based Optical Sensors
Research on pyrimidine derivatives, which serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, showcases the broad applicability of compounds with similar structural features. These derivatives are used in the synthesis of optical sensors, illustrating the compound’s potential utility beyond therapeutic applications and into analytical chemistry (Jindal & Kaur, 2021).
Pyrazole-based Anti-inflammatory and Antibacterial Agents
A review focusing on trifluoromethylpyrazoles, which share a structural motif with the compound of interest, outlines their significance as anti-inflammatory and antibacterial agents. The study discusses how the location of the trifluoromethyl group impacts the activity profile, suggesting a rich area for exploration in designing novel agents with minimal side effects based on this scaffold (Kaur, Kumar, & Gupta, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The development of organic compounds containing fluorine, such as this compound, is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Properties
IUPAC Name |
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N6O2/c1-6-8(5-19-21-6)11(24)20-12(25)22-23(2)10-9(14)3-7(4-18-10)13(15,16)17/h3-5H,1-2H3,(H,19,21)(H2,20,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXVAQBLUZIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

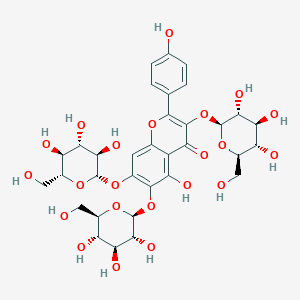
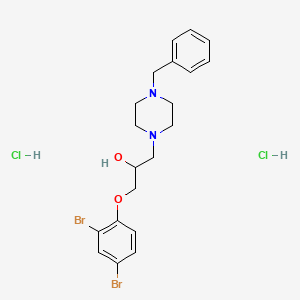
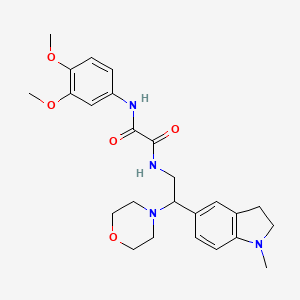
![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

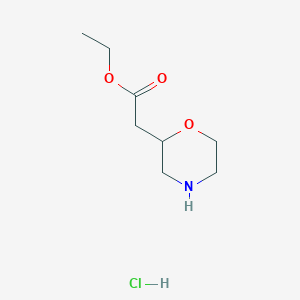
![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
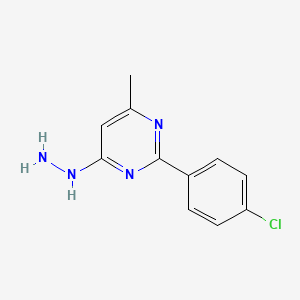
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
